N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine
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Overview
Description
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a fluorophenyl group at the N-position and a nitro group at the 6-position of the quinazoline ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Fluorination: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-Fluorophenyl)-6-aminoquinazolin-4-amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluorophenyl)-6-aminoquinazolin-4-amine: Similar structure but with an amino group instead of a nitro group.
N-(3-Fluorophenyl)-4-quinazolinamine: Lacks the nitro group at the 6-position.
6-Nitroquinazolin-4-amine: Lacks the fluorophenyl group.
Uniqueness
N-(3-Fluorophenyl)-6-nitroquinazolin-4-amine is unique due to the presence of both the fluorophenyl and nitro groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C14H9FN4O2 |
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Molecular Weight |
284.24 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H9FN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) |
InChI Key |
RLURCBQDECMLIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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